3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine
FAUC-113 is a Dopamine D4 receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
221470-50-4
VCID:
VC0527789
InChI:
InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2
SMILES:
C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl
Molecular Formula:
C18H19ClN4
Molecular Weight:
326.8 g/mol
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine
CAS No.: 221470-50-4
Inhibitors
VCID: VC0527789
Molecular Formula: C18H19ClN4
Molecular Weight: 326.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 221470-50-4 |
---|---|
Product Name | 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |
Molecular Formula | C18H19ClN4 |
Molecular Weight | 326.8 g/mol |
IUPAC Name | 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2 |
Standard InChIKey | XVPRVMIFXXOEFR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Canonical SMILES | C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Description | FAUC-113 is a Dopamine D4 receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine 3-4ClPhPipPP FAUC 113 FAUC-113 |
Reference | 1: Lanig H, Utz W, Gmeiner P. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. J Med Chem. 2001 Apr 12;44(8):1151-7. PubMed PMID: 11312915. 2: Prante O, Hocke C, Löber S, Hübner H, Gmeiner P, Kuwert T. Tissue distribution of radioiodinated FAUC113: assessment of a pyrazolo(1,5-a) pyridine based dopamine D4 receptor radioligand candidate. Nuklearmedizin. 2006;45(1):41-8. PubMed PMID: 16493513. 3: Löber S, Aboul-Fadl T, Hübner H, Gmeiner P. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy. Bioorg Med Chem Lett. 2002 Feb 25;12(4):633-6. PubMed PMID: 11844688. 4: Feng Z, Hou T, Li Y. Structure-based drug design for dopamine D3 receptor. Comb Chem High Throughput Screen. 2012 Dec;15(10):775-91. PubMed PMID: 22931309. 5: Löber S, Hübner H, Gmeiner P. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorg Med Chem Lett. 1999 Jan 4;9(1):97-102. PubMed PMID: 9990464. |
PubChem Compound | 10404144 |
Last Modified | Nov 11 2021 |
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